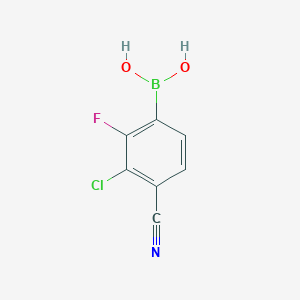
3-Chloro-4-cyano-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-cyano-2-fluorophenylboronic acid is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C7H5BClFNO2. This compound has gained much attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
Organic Synthesis Applications
A significant application of this boronic acid derivative is in the field of organic synthesis, particularly in cross-coupling reactions. For example, it has been utilized in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to construct cyclic skeletons, such as substituted indenones or indanones, showcasing its utility in the synthesis of complex organic molecules (Miura & Murakami, 2005).
Material Science
In material science, derivatives of boronic acids, including 3-Chloro-4-cyano-2-fluorophenylboronic acid, have been studied for their role in developing new materials with unique properties. For instance, boronic acids have been incorporated into the synthesis of novel poly(arylene ether)s with pendent trifluoromethyl groups, demonstrating high thermal stability and potential for advanced material applications (Banerjee, Maier, & Burger, 1999).
Fluorescence Sensing
The compound has also found application in the design and synthesis of fluorescent probes for biological and chemical sensing. A notable example is the development of diboronic acid-based fluorescent probes for glucose detection in aqueous media and biological matrices. These probes demonstrate high sensitivity and selectivity towards glucose, making them useful tools in clinical diagnosis and biomedical research (Wang et al., 2021).
Photophysical Characterization
Further research into boronic acid derivatives has explored their photophysical properties for potential applications in optoelectronics and photonics. Studies on water-soluble chlorins, for example, have shown that modifications with boronic acid groups can impart high water solubility and desirable photophysical characteristics, suggesting applications in photodynamic therapy and fluorescent imaging (Borbas et al., 2008).
properties
IUPAC Name |
(3-chloro-4-cyano-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWDZDGKJTUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C#N)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyano-2-fluorophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)
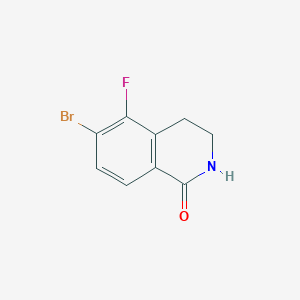
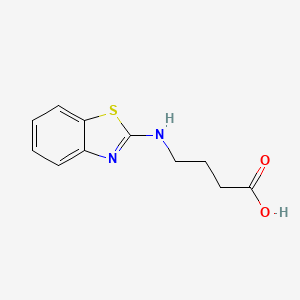
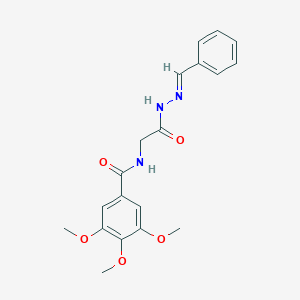
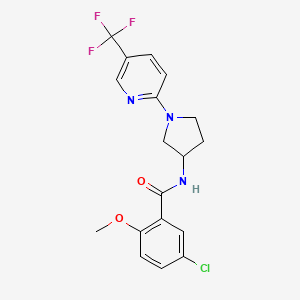
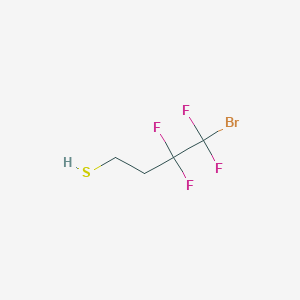
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2744626.png)
![2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2744627.png)
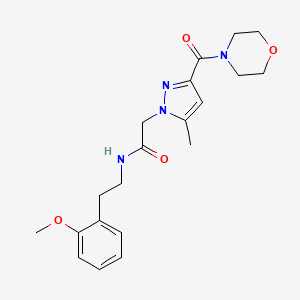
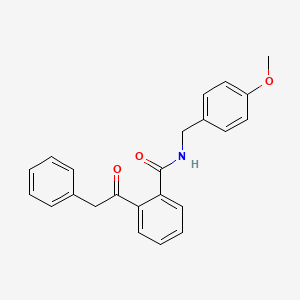
![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)
![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)
![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)
![[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate](/img/structure/B2744638.png)